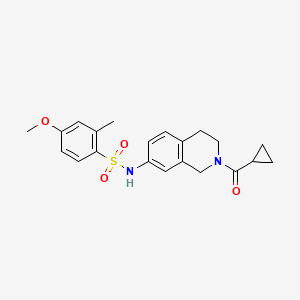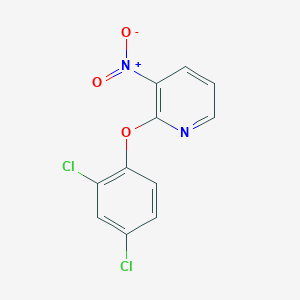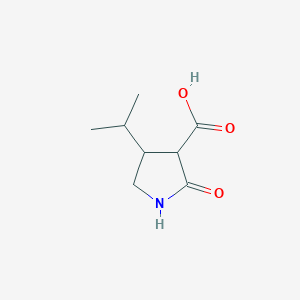![molecular formula C14H17F3N4O5 B2458717 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide CAS No. 477768-37-9](/img/structure/B2458717.png)
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-Dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide, also known as 2-DNTMA, is a synthetic chemical compound that is widely used in scientific research. It is a nitroaromatic compound that has been studied for its potential applications in drug synthesis, medicinal chemistry, and chemical biology.
Scientific Research Applications
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has been widely studied for its potential applications in drug synthesis, medicinal chemistry, and chemical biology. It has been used as a reagent in the synthesis of novel nitroaromatic compounds, which are important in the development of new drugs. It has also been used as a fluorescent probe for the detection of intracellular proteins and as a fluorescent indicator for the detection of metal ions. In addition, it has been used as a substrate in the enzymatic synthesis of other nitroaromatic compounds.
Mechanism of Action
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a nitroaromatic compound that can be activated by enzymes. It is metabolized by cytochrome P450 enzymes to form reactive oxygen species, which can interact with nucleic acids and proteins. In addition, it can be metabolized by glutathione transferases to form glutathione conjugates, which can interact with proteins and other cellular components.
Biochemical and Physiological Effects
This compound has been shown to have multiple biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, it has been shown to induce oxidative stress and to increase the expression of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has several advantages for use in lab experiments. It is a stable compound that can be stored at room temperature. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound is a toxic compound and should be handled with caution.
Future Directions
The future of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide in scientific research is promising. It is a promising compound for use in drug synthesis, medicinal chemistry, and chemical biology. In addition, it has potential applications in the development of new drugs, in the detection of intracellular proteins and metal ions, and in the enzymatic synthesis of other nitroaromatic compounds. Furthermore, it has potential applications in the study of biochemical and physiological effects, such as apoptosis, oxidative stress, and inflammation. Finally, it has potential applications in the development of new drugs and in the study of drug metabolism.
Synthesis Methods
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide can be synthesized by a three-step synthetic process. The first step involves the preparation of 2-nitro-4-trifluoromethylaniline by reacting aniline with trifluoroacetic anhydride and nitric acid. The second step involves the reaction of 2-nitro-4-trifluoromethylaniline with trimethylbutanoyl chloride to obtain 2-trifluoromethyl-N,3,3-trimethylbutanamide. The third step involves the reaction of 2-trifluoromethyl-N,3,3-trimethylbutanamide with nitric acid to obtain this compound.
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O5/c1-13(2,3)11(12(22)18-4)19-10-8(20(23)24)5-7(14(15,16)17)6-9(10)21(25)26/h5-6,11,19H,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRBAMYRFLMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2458644.png)


![(E)-2-(4-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)
![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)

